molecular formula C7H8F3N3 B066125 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine CAS No. 175205-68-2

2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine

Cat. No.: B066125
CAS No.: 175205-68-2
M. Wt: 191.15 g/mol
InChI Key: DCWFZFNVIDBWHB-UHFFFAOYSA-N
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Description

2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine is a chemical compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a pyridine ring substituted with a methylhydrazinyl group at the 2-position and a trifluoromethyl group at the 3-position. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with methylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazinyl group to amines or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug development.

    Industry: The compound is utilized in the development of new materials, including polymers and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methylhydrazinyl)pyridine: Lacks the trifluoromethyl group, resulting in different reactivity and properties.

    3-(Trifluoromethyl)pyridine: Lacks the hydrazinyl group, affecting its chemical behavior and applications.

    2-(1-Methylhydrazinyl)-4-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at the 4-position, leading to different steric and electronic effects.

Uniqueness

2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine is unique due to the combination of the hydrazinyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

1-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3/c1-13(11)6-5(7(8,9)10)3-2-4-12-6/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWFZFNVIDBWHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380651
Record name 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-68-2
Record name 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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